2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine
Overview
Description
2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine is a useful research compound. Its molecular formula is C13H20FNO2 and its molecular weight is 241.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds with similar structures, such as Tetomilast , are known to target cAMP-specific 3’,5’-cyclic phosphodiesterase 4D in humans . This enzyme plays a crucial role in intracellular signal transduction.
Mode of action
The interaction of these compounds with their targets often involves binding to the active site of the enzyme, which can inhibit its activity and lead to changes in cellular signaling .
Biochemical pathways
The inhibition of cAMP-specific 3’,5’-cyclic phosphodiesterase 4D can affect the cAMP-dependent pathway, leading to changes in the levels of cAMP in the cell and downstream effects on cellular signaling .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific cells and tissues where the target enzyme is expressed. Changes in cAMP levels can have wide-ranging effects on cellular function, including changes in gene expression, cell proliferation, and apoptosis .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound. For example, certain compounds can be metabolized or degraded more quickly under specific conditions, which can affect their efficacy .
Biochemical Analysis
Biochemical Properties
2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system . This interaction can lead to changes in nerve impulse transmission, affecting both vertebrates and invertebrates. Additionally, this compound may interact with other proteins involved in oxidative stress responses, potentially influencing cellular redox states .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species (ROS) within cells . This can result in altered cellular metabolism and potentially impact cell survival and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as acetylcholinesterase, inhibiting its activity and thereby affecting neurotransmission . Additionally, it may interact with other enzymes and proteins, leading to changes in their activity and subsequent alterations in cellular processes. These interactions can result in enzyme inhibition or activation, as well as changes in gene expression, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function . At higher doses, it may lead to toxic or adverse effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
2-(3,4-diethoxyphenyl)-2-fluoropropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO2/c1-4-16-11-7-6-10(13(3,14)9-15)8-12(11)17-5-2/h6-8H,4-5,9,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNYIUHYJQRBTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(CN)F)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.